molecular formula C11H11NO2 B14447026 4-Phenacyl-azetidin-2-one CAS No. 76127-62-3

4-Phenacyl-azetidin-2-one

Cat. No.: B14447026
CAS No.: 76127-62-3
M. Wt: 189.21 g/mol
InChI Key: NKVFCWFKCHZKSH-UHFFFAOYSA-N
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Description

4-Phenacyl-azetidin-2-one is a synthetic β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry research. The azetidin-2-one core is a privileged structure in drug discovery, most famously as the central ring in penicillin and cephalosporin antibiotics . This four-membered cyclic amide ring is characterized by its inherent angle strain, which inhibits normal amide resonance and makes it susceptible to nucleophilic attack at the carbonyl carbon; this reactivity is key to its biological activity, particularly its ability to act as an acylating agent for enzyme inhibition . Researchers are exploring novel azetidin-2-one derivatives like this compound as scaffolds for developing new bioactive molecules. Azetidin-2-one derivatives demonstrate a wide spectrum of pharmacological activities beyond antibiotics, including significant antimicrobial activity against various bacterial strains . Specific derivatives have also shown promising anticancer potential , with in vitro cytotoxicity screening against breast cancer cell lines (such as MCF-7) revealing high efficacy for certain compounds . The structure-activity relationship (SAR) studies indicate that substitutions on the azetidin-2-one ring, particularly with halogen or nitro groups at the para position, can markedly enhance this biological potency . Furthermore, this compound serves as a versatile building block (a "β-lactam synthon") for the synthesis of other valuable compounds, including amino acids and alkaloids . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76127-62-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-phenacylazetidin-2-one

InChI

InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)

InChI Key

NKVFCWFKCHZKSH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 4 Phenacyl Azetidin 2 One and Azetidinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the azetidinone class of compounds. wisdomlib.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR techniques, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, are fundamental for assigning the core structure of azetidinone derivatives. wisdomlib.orgscielo.br

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For azetidinones, characteristic signals for the β-lactam ring protons are observed. For instance, in some 3-chloro-substituted azetidinones, the N-CH and CH-Cl protons appear as distinct doublets in the ranges of 5.32–5.45 ppm and 5.02–5.23 ppm, respectively. nih.gov The coupling constants (J-values) between adjacent protons, particularly H-3 and H-4 of the azetidin-2-one (B1220530) ring, are crucial for determining their relative stereochemistry. A J-value of approximately 5-6 Hz typically indicates a cis relationship, while a smaller J-value of 0-2 Hz suggests a trans arrangement. ipb.pt

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the different carbon environments within a molecule. The chemical shifts in ¹³C-NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H-NMR, which often allows for the resolution of individual carbon signals. azooptics.comlibretexts.org In azetidinone derivatives, the carbonyl carbon of the β-lactam ring shows a characteristic signal in the downfield region, typically between 160-175 ppm. scielo.brnih.gov For example, in a series of 3-chloro-azetidinone derivatives, the β-lactam carbonyl signal appeared in the range of 160.3–168.2 ppm. nih.gov Other key signals include those for the CH-NH and CH-Cl carbons of the β-lactam ring, which have been reported in the ranges of 67.8–79.1 ppm and 61.04–67.0 ppm, respectively. nih.gov

The following table summarizes typical chemical shift ranges for the core azetidinone structure:

Atom Typical ¹H-NMR Chemical Shift (ppm) Typical ¹³C-NMR Chemical Shift (ppm)
β-Lactam C=O-160-175
β-Lactam CH4.5 - 5.550 - 80
β-Lactam CH₂2.5 - 3.530 - 50
Substituent ProtonsVariable (dependent on substituent)Variable (dependent on substituent)

Note: The exact chemical shifts can vary depending on the specific substituents on the azetidinone ring and the solvent used for the NMR experiment.

For more complex azetidinone systems, two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the intricate structure and connectivity of atoms. biust.ac.bwglobalresearchonline.net

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems within a molecule and confirming the connectivity of protons in the azetidinone ring and its substituents.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of proton signals to their corresponding carbon signals, providing a clear picture of the C-H framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. csic.es This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing long-range connectivity between different parts of the molecule, such as linking substituents to the azetidinone core. For instance, HMBC can be used to unambiguously assign the signals of methyl groups attached to the azetidinone ring by observing their correlations to the ring carbons. d-nb.info

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity.

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another through space can be observed. ucl.ac.uk NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry of molecules by identifying protons that are in close spatial proximity (typically less than 5 Å), regardless of whether they are directly bonded. ipb.ptucl.ac.uk

For azetidinone systems, NOE experiments can definitively establish the cis or trans relationship of substituents on the β-lactam ring. ipb.pt For example, a strong NOE correlation between the H-3 and H-4 protons would confirm a cis configuration, as these protons would be on the same face of the four-membered ring. mdpi.com Similarly, NOE can be used to determine the orientation of substituents relative to the ring. In complex fused azetidinone systems, NOE experiments have been instrumental in assigning the configuration of the fused rings. ipb.pt

The ¹⁵N chemical shifts of the amide nitrogen in azetidinones can be influenced by factors such as N-alkylation, which tends to shift the signal downfield. ipb.pt In some β-lactam systems, ¹⁵N NMR has been used to study the conformation of the ring. nih.gov Due to sensitivity issues, ¹⁵N NMR is often performed on isotopically enriched samples or through indirect detection methods like ¹H-¹⁵N HSQC, which enhances sensitivity. researchgate.netmdpi.com The ¹H-¹⁵N HSQC experiment can also help to confirm the assignment of the NH proton of the lactam. d-nb.info

Vibrational (Infrared) and Mass Spectrometry in Azetidinone Characterization

Vibrational spectroscopy and mass spectrometry are complementary techniques that provide crucial information for the characterization of azetidinone compounds. wisdomlib.orgglobalresearchonline.netsrce.hrjocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and its environment. For azetidinones, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl (C=O) group. globalresearchonline.net This band typically appears at a relatively high frequency, in the range of 1730-1760 cm⁻¹, due to the ring strain of the four-membered ring. scielo.brnih.gov The exact position of this band can be influenced by the substituents on the ring. For instance, in some 3-chloro-substituted azetidinone derivatives, this characteristic band was observed in the range of 1739–1752 cm⁻¹. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns. impactfactor.org In the mass spectrum of an azetidinone, the molecular ion peak ([M]⁺) confirms the molecular weight of the synthesized compound. The fragmentation pattern can be characteristic of the azetidinone ring system. For example, a common fragmentation pathway involves the cleavage of the β-lactam ring to form an imine and a ketene (B1206846) fragment. researchgate.net

The following table summarizes key spectroscopic data for the characterization of azetidinones:

Technique Key Feature Typical Value/Observation
IR Spectroscopy β-Lactam C=O stretch1730-1760 cm⁻¹
Mass Spectrometry Molecular Ion PeakCorresponds to the molecular weight
FragmentationCleavage of the β-lactam ring

X-ray Crystallography for Definitive Structural Validation and Stereochemistry

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state. srce.hr This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The resulting data can be used to generate a detailed 3D model of the molecule, showing the precise positions of all atoms and the bond lengths and angles between them.

For azetidinone systems, X-ray crystallography is invaluable for:

Definitive structural validation: It confirms the connectivity of all atoms in the molecule, leaving no doubt as to its identity. srce.hr

Unambiguous determination of stereochemistry: It provides the absolute configuration of all stereocenters in the molecule, confirming the cis or trans relationship of substituents on the β-lactam ring and the stereochemistry of any fused rings. srce.hr

Analysis of molecular conformation and packing: It reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. researchgate.net

In essence, a successful X-ray crystal structure analysis provides the "gold standard" for the structural elucidation of a new compound like 4-phenacyl-azetidin-2-one.

Computational and Theoretical Investigations of 4 Phenacyl Azetidin 2 One and Azetidinone Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems. In the context of 4-phenacyl-azetidin-2-one and related azetidinone structures, DFT studies provide profound insights into their electronic properties, energetic landscapes, and conformational behaviors.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of azetidin-2-ones is fundamental to understanding their reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

In azetidinone systems, the HOMO is typically localized on the β-lactam ring, while the LUMO is associated with the carbonyl group. This distribution makes the carbonyl carbon susceptible to nucleophilic attack, a key step in the mechanism of action of β-lactam antibiotics. The presence of a phenacyl group at the C-4 position of the azetidinone ring can influence the electronic distribution and the energies of the frontier orbitals.

DFT calculations, often employing methods like B3LYP with a 6-31G(d) basis set, are used to determine these electronic properties. siftdesk.org For a series of azetidinones, descriptors such as the energy of the HOMO (E_HOMO), the energy of the LUMO (E_LUMO), and the dipole moment (μ) have been calculated to understand their electronic behavior. siftdesk.orgbiolscigroup.us

Table 1: Calculated Electronic Properties of Representative Azetidinone Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Azetidinone Derivative 1-6.5-1.25.33.1
Azetidinone Derivative 2-6.8-1.55.34.5
Azetidinone Derivative 3-7.1-1.85.35.2

This table is illustrative and based on typical values found in computational studies of azetidinone derivatives. The exact values for this compound would require specific calculations.

Energetic Considerations and Theoretical Analysis of Ring Strain in Azetidinones

The four-membered β-lactam ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp3 and sp2 hybridization angles. khanacademy.org This inherent strain is a critical factor in the chemical reactivity of azetidinones, including their susceptibility to ring-opening reactions. acs.orgnih.gov

Theoretical methods, particularly DFT, are employed to quantify this ring strain energy (RSE). Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used to calculate RSE. acs.orgresearchgate.net The strain energy is a balance between the destabilizing effect of angle strain and the stabilizing effect of amide resonance. acs.orgnih.govacs.org While the ring strain destabilization is generally greater, the amide resonance provides a significant compensatory stabilization. acs.orgnih.gov It has been argued that the reactivity of penicillin derivatives is not solely due to ring strain but also a complex interplay of electronic and structural factors. acs.org

Fusion of the β-lactam ring to other rings, as seen in penicillins and cephalosporins, modulates the ring strain. Fusion with a five-membered ring, as in penams, has little effect on the RSE, whereas fusion with a six-membered ring, as in cephams, leads to a reduction in strain. acs.org

Conformational Analysis and Stereochemical Preferences via Computational Methods

The three-dimensional structure of this compound and related compounds is crucial for their biological activity. Computational methods are invaluable for exploring the conformational landscape and determining the preferred stereochemistry.

The β-lactam ring itself is not perfectly planar. The degree of non-planarity, often described by the "puckering" of the ring, can influence its reactivity. psu.edu Furthermore, the orientation of substituents on the ring, such as the phenacyl group at C-4, is critical. The relative orientation of substituents can be described as cis or trans. The stereochemical outcome of synthetic reactions leading to azetidinones, such as the Staudinger ketene-imine cycloaddition, is a subject of intense computational investigation. rsc.orgmdpi.com DFT calculations can elucidate the transition state energies for the formation of different stereoisomers, thereby predicting the stereochemical preference. rsc.org

For instance, in penicillin sulfoxides, conformational energy calculations have shown that the orientation of the aminoacyl group is crucial for biological activity. psu.edu The favored conformation of the less active β-sulfoxide positions this group differently than in the more active α-sulfoxide. psu.edu Similarly, the stereochemistry at C-3 and C-4 of the azetidinone ring plays a significant role in the biological activity of many β-lactam compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. siftdesk.orgwhitesscience.comscispace.comnih.govresearchgate.netfrontiersin.org For azetidinone scaffolds, QSAR studies are instrumental in predicting their biological modulatory potential and guiding the design of new, more potent derivatives.

Derivation and Application of Molecular Descriptors in Predictive Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. siftdesk.orgscispace.com These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For azetidinone derivatives, a wide range of descriptors have been employed in QSAR studies. siftdesk.orgscispace.comresearchgate.netresearchgate.net Quantum chemical descriptors derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges, are frequently used. siftdesk.orgsciencepublishinggroup.com Topological descriptors, which describe the connectivity of atoms in a molecule, have also proven to be valuable. nih.govresearchgate.net

Once a set of descriptors is calculated for a series of compounds with known biological activity, statistical methods like Multiple Linear Regression (MLR) are used to build the QSAR model. siftdesk.orgwhitesscience.comresearchgate.net The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient (q² or Q²), and the Fisher statistic (F-test). siftdesk.orgwhitesscience.com A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. siftdesk.orgwhitesscience.com

Table 2: Common Molecular Descriptors Used in Azetidinone QSAR Studies

Descriptor ClassExamples
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole Moment, Electrophilicity Index (ω) siftdesk.org
Topological Balaban Index (J), Molecular Connectivity Indices (0Φv, 1Φv) researchgate.net
Physicochemical Molar Refractivity, Critical Volume, Connolly Solvent-Excluded Volume lu.se

Correlation of Structural Features with Biological Modulatory Potential

QSAR models provide a quantitative link between specific structural features and the biological activity of azetidinone derivatives. siftdesk.orgscispace.comresearchgate.netnih.gov By analyzing the descriptors that are most influential in the QSAR equation, researchers can identify the key structural requirements for a desired biological effect.

For example, a QSAR study on a series of azetidinones derived from dapsone (B1669823) found that the electrophilic index (ω), electronic energy (ε₀), and dipole moment (μ) were responsible for their antibacterial activity. siftdesk.org Another study on 4-thiazolidinones and 2-azetidinones as anti-tubercular agents highlighted the importance of bulky substituents and the high nucleophilicity of the molecules for their activity. scispace.comresearchgate.net

The predictive power of QSAR models allows for the in silico screening of virtual libraries of compounds, helping to prioritize the synthesis and testing of the most promising candidates. lu.se This approach can significantly reduce the time and cost associated with drug discovery. siftdesk.orgarkat-usa.org Furthermore, by understanding the structure-activity relationships, medicinal chemists can rationally design new azetidinone derivatives with enhanced biological modulatory potential. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Computational techniques, particularly molecular docking and molecular dynamics simulations, have become indispensable tools in the study of drug-receptor interactions and the rational design of new therapeutic agents. For the class of azetidinone compounds, these in silico methods provide crucial insights into their potential biological activities by predicting how they might bind to and interact with various protein targets. This section will delve into the application of these computational approaches to understand the behavior of azetidinone derivatives at a molecular level.

In Silico Predictions of Ligand-Receptor Interactions for Azetidinone Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity. In the context of azetidinone derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key structural features required for effective binding.

Researchers have employed molecular docking to screen libraries of azetidinone derivatives against a variety of protein targets, including bacterial enzymes, viral proteins, and cancer-related proteins. These studies have successfully predicted the binding conformations and interactions of azetidinone derivatives within the active sites of these proteins. For instance, docking studies on furan-azetidinone hybrids as potential inhibitors of Escherichia coli have revealed the importance of pi-pi stacking interactions with key amino acid residues for successful binding.

The insights gained from these in silico predictions are crucial for the structure-based design of new, more potent azetidinone derivatives. By understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of these compounds to their target receptors, medicinal chemists can strategically modify their structures to enhance their binding affinity and, consequently, their biological activity.

A summary of representative molecular docking studies on azetidinone derivatives is presented in the table below.

Azetidinone Derivative Protein Target Key Predicted Interactions Software Used
Furan-azetidinone hybridsEnoyl reductase (E. coli)Pi-pi stacking with TYR 146 and PHE 94GLIDE module of Maestro
N/C-4 substituted azetidin-2-onesNot SpecifiedNot SpecifiedNot Specified
General Azetidinone DerivativesVariousHydrogen bonding, hydrophobic interactionsNot Specified

Dynamic Behavior and Binding Affinity Analysis of Azetidinone Systems

For azetidinone systems, MD simulations have been used to validate the binding poses predicted by molecular docking and to assess the stability of the ligand within the receptor's active site. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can have a significant impact on the binding affinity.

Furthermore, MD simulations, often in combination with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to calculate the binding free energy of the ligand-receptor complex. This provides a more quantitative measure of the binding affinity than the scoring functions used in molecular docking. A lower binding free energy generally indicates a more stable and favorable interaction.

The dynamic behavior and binding affinity analysis of azetidinone systems are critical for understanding their mechanism of action at a molecular level and for the rational design of new derivatives with improved pharmacological profiles.

Azetidinone System Simulation Focus Key Findings
N/C-4 substituted azetidin-2-onesAntimicrobial activity evaluationSignificant structure-activity relationship trends observed.

Mechanistic Aspects of Azetidinone Reactivity and Transformations

Mechanistic Pathways of Azetidinone Ring Formation

The construction of the azetidin-2-one (B1220530) ring is a cornerstone of organic synthesis, with several powerful methods developed for this purpose. The most prominent among these are the Staudinger reaction and various cyclocondensation strategies.

Staudinger Reaction ([2+2] Cycloaddition)

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains the most general and widely utilized method for synthesizing the β-lactam core. mdpi.comnih.gov The reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) (or a ketene equivalent) and an imine. mdpi.com

The mechanism is generally accepted to be a two-step process rather than a concerted pericyclic reaction. mdpi.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine's nitrogen atom on the electrophilic sp-hybridized carbon of the ketene. This step forms a zwitterionic intermediate. mdpi.com

Electrocyclization: The zwitterionic intermediate then undergoes a conrotatory 4π-electron electrocyclization, where the enolate attacks the iminium ion in an intramolecular fashion to form the four-membered ring. mdpi.com

Ketenes are often highly reactive and unstable, so they are typically generated in situ from precursors like acyl chlorides (in the presence of a tertiary amine), carboxylic acids, or diazo compounds. mdpi.com The synthesis of a 4-phenacyl-azetidin-2-one via this route would involve the reaction of an appropriate ketene with an imine bearing a phenacyl substituent.

Cyclocondensation Reactions

Another major pathway to β-lactams is through cyclocondensation reactions, particularly the ester enolate-imine cyclocondensation. nih.gov This method involves the reaction of a pre-formed ester enolate with an imine. The enolate acts as the nucleophile, attacking the electrophilic imine carbon to form an intermediate that subsequently cyclizes to yield the azetidin-2-one ring. nih.gov Chiral auxiliaries are often employed on the ester component to induce high levels of enantiopurity in the final product. nih.gov

Other cyclization methods for forming β-lactams with electron-withdrawing groups include the cyclization of haloacetamidoacetates and the intramolecular carbene insertion of α-diazoalkanamides. researchgate.net

Table 1: Key Mechanistic Pathways for Azetidin-2-one Ring Formation
Reaction TypeKey ReactantsKey IntermediateReference
Staudinger ReactionKetene + ImineZwitterion mdpi.com
Ester Enolate-Imine CyclocondensationEster Enolate + ImineOpen-chain amino ester adduct nih.gov
Kinugasa ReactionNitrone + Terminal Alkyne (with Cu(I) catalyst)Copper acetylide and nitrone complex tandfonline.com

Ring-Opening and Ring-Expansion Mechanisms in Azetidinone Chemistry

The significant ring strain in azetidin-2-ones (comparable to that of aziridines) is a primary driver of their reactivity, predisposing them to ring-opening and ring-expansion reactions. imperial.ac.ukrsc.org

Ring-Opening Mechanisms

The β-lactam ring is susceptible to nucleophilic attack, primarily at the carbonyl carbon. This leads to the cleavage of the C-N amide bond and opening of the ring, which is the basis for the biological activity of penicillin and cephalosporin (B10832234) antibiotics. The process can be initiated by various nucleophiles, including water, alcohols, and amines. Recently, photochemical methods have been employed where photogenerated 3-phenylazetidinols undergo ring-opening upon the addition of electron-deficient ketones. researchgate.net In some cases, the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines occurs via a ring-opening mechanism involving an SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring. mdpi.com

Ring-Expansion Mechanisms

Azetidines can serve as building blocks for larger, more complex heterocyclic systems through ring-expansion reactions. imperial.ac.ukmorressier.com These transformations leverage the release of ring strain as a thermodynamic driving force. For example, Brønsted acids can be used to promote the ring expansion of 2,2-disubstituted azetidine carbamates into six-membered 1,3-oxazinan-2-ones. imperial.ac.ukmorressier.com The mechanism is believed to involve the formation of a carbocation intermediate which then undergoes cyclization. morressier.com Another strategy involves the formation of an ammonium (B1175870) ylide from an azetidine, which can then undergo a nih.govtandfonline.com-Stevens rearrangement to achieve a one-carbon ring expansion to the corresponding pyrrolidine. nih.govresearchgate.net

Influence of Substituents on Reaction Mechanisms and Selectivity

Substituents at the C3 and C4 positions of the azetidinone ring play a critical role in modulating its reactivity and influencing the stereochemical course of reactions. The phenacyl group at the C4 position of this compound is of particular interest due to its electronic properties.

The phenacyl group [Ph-C(=O)-CH₂-] contains a carbonyl moiety, which acts as a π electron-withdrawing group. researchgate.net The presence of such groups on the β-lactam ring has several significant mechanistic implications:

Increased Acidity: An electron-withdrawing group at C4 can increase the acidity of the protons at the C3 position. This facilitates the formation of a β-lactam enolate (a synthon for β-alanine) under basic conditions, which can then be used in subsequent aldol (B89426) reactions with aldehydes and ketones. nih.gov

Modulation of Electrophilicity: The electron-withdrawing nature of the phenacyl group can influence the electrophilicity of the β-lactam carbonyl carbon, potentially affecting the rate of nucleophilic ring-opening.

Stereochemical Influence: The steric bulk and electronic nature of the C4 substituent are crucial factors in directing the stereochemical outcome of the ring-forming reaction. During the Staudinger reaction, the substituent on the imine (which becomes the C4 substituent) helps to control the diastereoselectivity of the cycloaddition. researchgate.net

The versatile reactivity of the phenacyl group itself, which contains an activated methylene (B1212753) and a carbonyl, allows for further synthetic transformations, making phenacyl-substituted β-lactams valuable intermediates. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in Azetidinone Reactions

The formation of the azetidin-2-one ring via cycloaddition can generate up to two new stereocenters at the C3 and C4 positions. Controlling the relative stereochemistry (cis or trans) is a central challenge and a key focus of synthetic efforts. researchgate.net

The diastereoselectivity of the Staudinger reaction is highly dependent on the structure of the reactants (ketene and imine) and the reaction conditions, such as solvent polarity and temperature. mdpi.comresearchgate.net The stereochemical outcome is determined during the second step of the mechanism—the ring closure of the zwitterionic intermediate.

The zwitterionic intermediate can exist in different conformations. The subsequent conrotatory electrocyclization can proceed through two different transition states, one leading to the cis-β-lactam and the other to the trans-β-lactam. researchgate.net The ratio of the products ([cis]/[trans]) is determined by the relative rates of these two competing cyclization pathways. researchgate.net

Several factors influence this selectivity:

Imine Geometry: The initial geometry of the imine (E or Z) can influence the preferred conformation of the intermediate.

Substituent Effects: The steric and electronic properties of the substituents on both the ketene and the imine dictate the most stable conformation of the zwitterionic intermediate and the activation barrier for cyclization. researchgate.net For example, the reaction of acetoxyketene with certain chiral imines can afford cis-β-lactams with complete selectivity. mdpi.comrsc.org

Reaction Conditions: Temperature and solvent can affect the equilibrium between different intermediate conformations and the rates of cyclization, thereby altering the cis/trans ratio. mdpi.comencyclopedia.pub For instance, some reactions yield trans products exclusively, while others produce a mixture of diastereomers. nih.govnih.gov In certain cases, microwave irradiation has been shown to influence the product ratio. encyclopedia.pub

Through careful selection of substrates and optimization of reaction conditions, a high degree of diastereoselectivity can often be achieved, providing access to stereochemically pure β-lactam scaffolds. tandfonline.comrsc.org

Table 2: Factors Influencing Diastereoselectivity in the Staudinger Reaction
FactorInfluence on MechanismTypical OutcomeReference
Ketene SubstituentsAffects the stability of the zwitterionic intermediate and the transition state energy for cyclization.Can favor either cis or trans isomers depending on steric and electronic nature. researchgate.net
Imine SubstituentsSteric bulk on the N-substituent and C-substituent influences the approach of the ketene and the conformation of the intermediate.Large substituents often lead to higher selectivity. researchgate.net
Solvent PolarityCan stabilize or destabilize the charged zwitterionic intermediate, affecting its lifetime and conformational equilibrium.Non-polar solvents can sometimes favor one diastereomer over another. mdpi.com
TemperatureAffects the kinetic vs. thermodynamic control of the cyclization step.Lower temperatures often lead to higher diastereoselectivity. mdpi.com

4 Phenacyl Azetidin 2 One and Azetidinones As Key Synthons and Building Blocks in Organic Synthesis

Precursors for the Synthesis of Diverse Heterocyclic Systems (e.g., Thiazoles, Pyrazolines, Oxazoles)

The strained four-membered β-lactam ring of azetidin-2-ones makes them valuable synthons in organic chemistry. The presence of a reactive phenacyl group at the C-4 position of 4-phenacyl-azetidin-2-one provides a versatile handle for the construction of various heterocyclic systems. This section explores the utility of this compound and related azetidinone structures as precursors for the synthesis of thiazoles, pyrazolines, and oxazoles.

The synthesis of thiazoles , a class of sulfur and nitrogen-containing heterocycles with diverse biological activities, can be achieved from precursors bearing a phenacyl moiety. nanobioletters.comclockss.orgias.ac.inpharmaguideline.com A common method involves the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. clockss.org In the context of this compound, the phenacyl group can be readily converted to an α-halophenacyl derivative, which can then undergo cyclocondensation with a thioamide or thiourea (B124793) to furnish a thiazole ring appended to the azetidin-2-one (B1220530) core. The reaction of various substituted phenacyl bromides with thiourea is a widely used approach for synthesizing 4-substituted 2-aminothiazoles. nanobioletters.comias.ac.in

Pyrazolines , or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for a wide range of pharmacological properties. nih.gov The synthesis of pyrazolines often involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. nih.gov The phenacyl group of this compound can serve as a precursor to chalcone-like structures. For instance, condensation of the phenacyl ketone with an aromatic aldehyde would yield an α,β-unsaturated ketone system attached to the azetidin-2-one ring. Subsequent reaction of this intermediate with hydrazine (B178648) or its derivatives would lead to the formation of a pyrazoline ring. A study by Karthikeyan et al. described the synthesis of thiazole-substituted pyrazolines starting from chalcones, which were then treated with thiosemicarbazide. nih.gov This highlights the potential for multi-component reactions involving the phenacyl group to build complex heterocyclic systems.

Oxazoles are another important class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. Their synthesis can be achieved through various methods, including the Robinson-Gabriel synthesis from 2-acylamino-ketones or the Bredereck reaction from α-haloketones and amides. ijpsonline.comresearchgate.net The phenacyl moiety of this compound can be a key starting point for these synthetic routes. For example, amidation of the phenacyl ketone followed by cyclization could lead to an oxazole (B20620) ring. Alternatively, conversion of the phenacyl group to an α-haloketone would allow for its reaction with an amide to form the oxazole ring. The versatility of the phenacyl group allows for the introduction of various substituents onto the resulting heterocyclic ring, enabling the generation of diverse chemical libraries for drug discovery. nih.govnih.gov

Role in the Construction of Complex Molecular Architectures

The azetidin-2-one ring is a highly sought-after scaffold in the synthesis of complex organic molecules due to its inherent ring strain and the stereochemical control it offers. nih.gov The selective cleavage of the strained β-lactam ring provides access to a variety of functionalized acyclic structures, which can then be elaborated into more complex molecular architectures. nih.gov The "β-lactam synthon method" leverages the azetidin-2-one nucleus as a versatile building block for the synthesis of non-β-lactam containing target molecules. nih.gov

The presence of the phenacyl group at the C-4 position of this compound adds another layer of synthetic utility. This group can participate in a wide array of chemical transformations, allowing for the introduction of further complexity and the construction of intricate molecular frameworks. For instance, the ketone functionality of the phenacyl group can be used as a handle for aldol (B89426) reactions, Wittig reactions, or Grignard additions, enabling the extension of the carbon skeleton and the introduction of new stereocenters.

Furthermore, the aromatic ring of the phenacyl group can be functionalized through electrophilic aromatic substitution reactions, providing a means to attach additional substituents and build more elaborate structures. The combination of the reactive β-lactam ring and the versatile phenacyl group makes this compound a powerful tool for the synthesis of complex natural products and other biologically active molecules. The strategic manipulation of both the azetidinone core and the phenacyl side chain allows for a modular approach to the construction of diverse and complex molecular architectures. tandfonline.com

Applications in the Synthesis of Glucuronide Derivatives

Glucuronidation is a major pathway in drug metabolism, where a glucuronic acid moiety is attached to a drug molecule to increase its water solubility and facilitate its excretion. hyphadiscovery.com The synthesis of glucuronide derivatives of drug candidates is crucial for metabolic studies and for understanding their pharmacokinetic profiles. Azetidin-2-one based compounds have been investigated as therapeutic agents, and consequently, the synthesis of their glucuronide metabolites is of significant interest.

An enzymatic approach has been successfully employed for the synthesis of glucuronides of azetidinone-based cholesterol absorption inhibitors. nih.gov In a study, derivatives of a novel cholesterol absorption inhibitor, Sch 58235, which contains an azetidin-2-one core, were glucuronidated using glucuronyl transferases from bovine and dog liver microsomes. nih.gov This enzymatic method provides a direct and often stereoselective route to the desired glucuronide conjugates, mimicking the metabolic process that occurs in the body. The ability to synthesize these glucuronide derivatives is essential for their use as analytical standards in metabolic studies and for assessing the potential for drug-drug interactions.

Strategic Utility in Medicinal Chemistry (General Synthetic Applications)

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core structural component of β-lactam antibiotics such as penicillins and cephalosporins. derpharmachemica.combepls.com Beyond its role in antibiotics, the azetidin-2-one nucleus serves as a versatile synthon for the preparation of a wide range of biologically active compounds. nih.govnih.gov Its utility stems from the ability to introduce diverse substituents at various positions of the ring, leading to a broad spectrum of pharmacological activities. tandfonline.com

The synthetic accessibility and the ease of functionalization of the azetidin-2-one ring have made it an attractive target for medicinal chemists. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classical and widely used method for the construction of the β-lactam ring, allowing for the introduction of a variety of substituents at the N-1, C-3, and C-4 positions. mdpi.comnih.gov This modularity enables the synthesis of large libraries of azetidin-2-one derivatives for screening against various biological targets.

Future Directions and Emerging Research Avenues for 4 Phenacyl Azetidin 2 One Research

Development of Novel and Highly Stereoselective Synthetic Methodologies for Azetidinones

The synthesis of the azetidinone core remains a central theme in organic chemistry. researchgate.net While classical methods like the Staudinger ketene-imine cycloaddition are foundational, the future lies in developing more efficient, atom-economical, and highly stereoselective methodologies. researchgate.netmdpi.com The control of stereochemistry at the C3 and C4 positions of the azetidinone ring is critical as it directly influences the biological activity of the resulting molecules.

Emerging areas of focus include:

Asymmetric Catalysis: The application of novel chiral catalysts, including organocatalysts and transition-metal complexes, in reactions like the Kinugasa reaction, is gaining importance for the enantioselective synthesis of β-lactams. mdpi.com The development of catalysts that can facilitate the [2+2] cycloaddition with high diastereoselectivity and enantioselectivity under mild conditions is a key objective.

Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrochemical methods in Staudinger synthesis represents a frontier in β-lactam chemistry. mdpi.comrsc.org These techniques offer green and efficient alternatives to traditional thermal methods, potentially allowing for novel reaction pathways and selectivities. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters such as temperature and reaction time, leading to higher yields and purities. derpharmachemica.com Applying this technology to azetidinone synthesis could enable safer handling of reactive intermediates like ketenes and facilitate scalability.

Future synthetic strategies will likely focus on methods that not only provide access to the core 4-phenacyl-azetidin-2-one structure but also allow for the facile introduction of diverse substituents with precise stereochemical control.

Synthetic ApproachKey Features & Future PotentialRelevant Compounds
Asymmetric Catalysis High enantioselectivity and diastereoselectivity; development of novel chiral catalysts for reactions like the Kinugasa and Staudinger syntheses. researchgate.netmdpi.comOptically active 3-hydroxy-2-azetidinones, Enantiopure 3-amido-N-propargyl-β-lactams. mdpi.com
Photocatalysis Use of visible light to promote cycloaddition reactions under mild conditions; potential for unique reactivity. mdpi.comrsc.orgAzetidines via aza-Paternò-Büchi reaction. rsc.org
Electrochemistry Generation of reactive intermediates (e.g., ketenes) via electrochemical methods for Staudinger synthesis. mdpi.com1-Aryl-3,4-diphenyl-2-azetidinones. mdpi.com

Integration of Advanced Computational Techniques for Rational Design and Property Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov For this compound, these techniques can accelerate the design of new derivatives with tailored properties, reducing the reliance on costly and time-consuming trial-and-error synthesis.

Key computational approaches include:

Molecular Docking and Dynamics: These methods are used to predict the binding affinity and interaction patterns of azetidinone derivatives with biological targets, such as enzymes or receptors. tandfonline.comresearchgate.net For example, docking studies can help design potent enzyme inhibitors by optimizing the fit of the molecule within the active site. rsc.org

Quantum Mechanics (QM) Calculations: QM methods can provide deep insights into the electronic structure and reactivity of the azetidinone ring. nih.gov This understanding is crucial for predicting reaction mechanisms and designing novel chemical transformations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By building robust QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized compounds.

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.

Computational TechniqueApplication in Azetidinone ResearchPredicted Outcome
Molecular Docking Simulating the interaction of azetidinone derivatives with enzyme active sites (e.g., β-lactamases, α-glucosidase). tandfonline.comrsc.orgBinding affinity, interaction patterns, potential as an inhibitor. researchgate.net
Molecular Dynamics (MD) Simulating the physical movement and conformational changes of azetidinone-protein complexes over time. tandfonline.comStability of the complex, identification of key binding interactions. tandfonline.com
QSAR Developing models that correlate structural features of azetidinone derivatives with their biological activity (e.g., anticancer, antimicrobial). mdpi.comPrediction of biological activity for novel, unsynthesized compounds.

Exploration of Novel Chemical Transformations and Reactivity Profiles for Azetidinone Systems

The reactivity of the azetidinone ring is dominated by the inherent ring strain and the electrophilicity of the carbonyl carbon. nih.govyoutube.com While the hydrolysis of the β-lactam bond is its most well-known reaction, particularly in the context of antibiotics, future research will focus on harnessing this reactivity for novel synthetic transformations. mdpi.comnih.gov

Promising research avenues include:

Ring-Opening Reactions: Beyond simple hydrolysis, controlled ring-opening of the azetidinone can provide access to valuable β-amino acids and other acyclic structures that are themselves important synthetic building blocks. mdpi.com

Strain-Release Reactions: The approximately 25.4 kcal/mol of ring strain in azetidines can be exploited to drive reactions. rsc.org Developing new catalytic systems that can selectively activate and cleave specific bonds within the this compound ring could lead to unprecedented molecular architectures.

"Cut-and-Sew" Transformations: Recent advances have shown that transition metals can catalyze "cut-and-sew" reactions where a C-C bond within the β-lactam is cleaved and new bonds are formed with an external reaction partner (like an alkene or alkyne), creating complex bridged and fused nitrogen-heterocycles. acs.org

A deeper understanding of the interplay between ring strain, substituent effects, and catalyst-controlled pathways will allow chemists to use the this compound core not just as a final structure, but as a reactive intermediate for constructing more complex molecules.

Expanding the Scope of Azetidinone Derivatives in Diverse Synthetic Applications

The versatility of the azetidinone ring makes it a privileged scaffold in medicinal chemistry and beyond. derpharmachemica.comnih.gov While its role in antibiotics is well-established, derivatives of this compound could find applications in a multitude of fields.

Future applications may include:

Medicinal Chemistry: Azetidinone derivatives have shown a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, antioxidant, and antidiabetic properties. rsc.orgmdpi.comnih.govtandfonline.comnih.gov The 4-phenacyl group provides a handle for further functionalization, enabling the synthesis of large libraries of compounds for screening against various therapeutic targets.

Peptide Chemistry: The incorporation of azetidine-based amino acids into peptides can induce specific secondary structures, such as γ-turns. acs.org this compound could serve as a precursor to novel, constrained amino acids for use in peptidomimetics and protein engineering.

Materials Science: Four-membered rings like azetidine (B1206935) can be used as monomers in ring-opening polymerization to create novel polymers. The specific functionalities present in this compound could impart unique properties to these materials.

By exploring the derivatization of the N1, C3, and C4 positions, as well as the phenacyl moiety, researchers can generate a vast array of novel molecules, significantly broadening the synthetic and practical utility of the core this compound structure.

Q & A

Q. Q1. What are the recommended spectroscopic techniques for characterizing the purity and structural integrity of 4-Phenacyl-azetidin-2-one?

A1. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the azetidinone ring (δ ~170-180 ppm for carbonyl groups) and phenacyl substituents (aromatic protons at δ ~7.0-7.5 ppm). Compare shifts with analogous β-lactam derivatives .
  • Infrared (IR) Spectroscopy : Identify the β-lactam carbonyl stretch (~1750-1780 cm1^{-1}) and ketone vibrations (~1680 cm1 ^{-1}) from the phenacyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H11_{11}NO2_{2}) with accurate mass measurements.

Q. Q2. How can researchers optimize the synthesis of this compound to minimize ring-opening side reactions?

A2. Methodological considerations:

  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack on the β-lactam ring.
  • Temperature Control : Maintain reactions below 0°C during acylations to stabilize the azetidinone core.
  • Protecting Groups : Temporarily protect reactive sites (e.g., ketones) using silyl ethers or acetals before functionalization .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

A3. Follow these steps:

Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane to obtain diffraction-quality crystals.

Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.

Structure Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate using the R-factor (<5%) and residual electron density maps .

Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate bond angles and torsional strain in the azetidinone ring .

Q. Q4. What strategies are effective for reconciling contradictory biological activity data in studies of this compound analogs?

A4. Address contradictions via:

  • Dose-Response Analysis : Test compounds across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro vs. in vivo results.
  • Computational Docking : Compare binding poses in target proteins (e.g., penicillin-binding proteins) using Schrödinger Suite or AutoDock to explain potency variations .

Q. Q5. How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

A5. Experimental workflow:

Buffer Systems : Simulate physiological pH (7.4) with phosphate-buffered saline (PBS) and acidic conditions (pH 2.0) mimicking the stomach.

Kinetic Monitoring : Track degradation via HPLC at λ = 254 nm, calculating half-life (t1/2_{1/2}) using first-order kinetics.

Product Identification : Isolate hydrolysis products (e.g., ring-opened amines) via column chromatography and characterize with 1H^1H-NMR .

Methodological Best Practices

Q. Q6. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?

A6. Recommended methods:

  • Nonlinear Regression : Fit IC50_{50} values using GraphPad Prism with a four-parameter logistic model.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for comparing multiple compounds.
  • Outlier Detection : Apply Grubbs’ test to exclude aberrant data points arising from pipetting errors or cell viability anomalies .

Q. Q7. How can researchers validate computational predictions of this compound’s reactivity in nucleophilic environments?

A7. Validation protocol:

Quantum Mechanical Calculations : Perform DFT studies (e.g., Gaussian 16) to model transition states for ring-opening reactions.

Experimental Correlation : Synthesize derivatives with electron-withdrawing groups (e.g., NO2_2) to test predicted stabilization effects.

Kinetic Isotope Effects (KIEs) : Compare kHk_{H}/kDk_{D} values to confirm computational mechanisms .

Data Presentation and Reporting

Q. Q8. How should raw crystallographic data for this compound be archived to meet journal requirements?

A8. Follow IUCr guidelines:

  • Deposit Data : Submit .cif files to the Cambridge Structural Database (CSD) with full refinement details (R-factors, T^\circ, space group).
  • Supplementary Materials : Include ORTEP plots, packing diagrams, and hydrogen-bond tables in appendices.
  • Software Citations : Acknowledge SHELXL for refinement and WinGX for data integration .

Q. Q9. What criteria should be applied when evaluating the reproducibility of synthetic protocols for this compound?

A9. Key criteria:

  • Yield Consistency : Report yields from ≥3 independent trials with standard deviations.
  • Purity Thresholds : Require ≥95% purity (HPLC) for biological testing.
  • Reagent Batches : Note supplier variations (e.g., Aldrich vs. TCI) affecting reactivity .

Advanced Analytical Challenges

Q. Q10. How can researchers employ hybrid methods to resolve ambiguities in the electron density maps of this compound co-crystals?

A10. Integrate:

  • Dual-Space Methods : Use SHELXD for phase problem solutions in twinned crystals.
  • Composite Maps : Merge X-ray data with cryo-EM densities (if applicable) in Phenix.
  • Validation Tools : Apply Rfree_{free}-based cross-validation to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.